Cas no 2171764-21-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid structure
2171764-21-7 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
CAS No:2171764-21-7
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:5972946
PubChem ID:165562340

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
    • EN300-1504870
    • 2171764-21-7
    • インチ: 1S/C26H32N2O5/c1-3-9-17(15-24(29)30)27-25(31)23(10-4-2)28-26(32)33-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,3-4,9-10,15-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: DVYYGKBKSLUWAJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC(CC(=O)O)CCC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 647
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1504870-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1504870-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1504870-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1504870-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
10000mg
$14487.0 2023-09-27
Enamine
EN300-1504870-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1504870-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1504870-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1504870-50mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1504870-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171764-21-7
1g
$0.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acidに関する追加情報

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic Acid (CAS No. 2171764-21-7)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2171764-21-7, represents a convergence of advanced synthetic methodologies and potential therapeutic applications. The molecular structure of this compound features a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a hexanoic acid moiety, all of which contribute to its unique chemical properties and biological activities.

The fluoren-9-yl moiety in the molecular structure is particularly noteworthy, as it is often associated with enhanced stability and bioavailability in pharmaceutical compounds. Fluorene derivatives have been extensively studied for their applications in various fields, including optoelectronics and medicinal chemistry. The presence of the methoxycarbonyl group further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This combination of structural features makes 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid a promising candidate for further research and development.

In recent years, there has been a growing interest in the development of novel amino acid derivatives for therapeutic purposes. Amino acids are the building blocks of proteins and play crucial roles in numerous biological processes. By modifying the structure of amino acids, researchers can create compounds with tailored biological activities. The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid is one such derivative that has been explored for its potential applications in drug discovery.

The pentanamidohexanoic acid moiety in the compound's name suggests a structure that combines elements of both pentamic acid and hexanoic acid. This type of molecular architecture is often employed in the design of bioactive molecules due to its ability to interact with biological targets in a specific manner. The amide bond, which is a key feature of this compound, is known for its stability and versatility in drug design. Amide linkages are commonly found in peptides and proteins, making them ideal candidates for modulating biological pathways.

One of the most exciting aspects of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid is its potential as a tool in medicinal chemistry research. The compound's unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. Researchers have been exploring its use in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.

The fluoren-9-yl group has been particularly studied for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This property is especially important for drugs that need to be administered orally or through other non-invasive routes. Additionally, the methoxycarbonyl group can be used to protect functional groups during synthetic reactions, allowing for greater control over the chemical transformations involved.

Recent studies have shown that derivatives of fluorene have significant potential in the development of anticancer agents. The fluoren-9-yl moiety can be incorporated into molecules designed to target specific cancer-related pathways. For example, some fluorene-based compounds have been shown to inhibit enzymes that are overexpressed in cancer cells, thereby blocking tumor growth and proliferation.

The pentanamidohexanoic acid moiety also contributes to the compound's potential therapeutic applications. Amide-based molecules have been widely used in drug development due to their ability to interact with biological targets such as enzymes and receptors. By modifying the structure of this moiety, researchers can fine-tune the biological activity of the compound, making it more effective against specific diseases.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid (CAS No. 2171764-21-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features make it a valuable tool for researchers working on drug discovery and development. The combination of a fluoren-9-yl group, a methoxycarbonyl group, and an amide linkage provides a versatile platform for designing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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